An In-Depth Technical Guide to the Physical Characteristics of 5'-Deoxyfluorouridine-¹³C,¹⁵N₂
An In-Depth Technical Guide to the Physical Characteristics of 5'-Deoxyfluorouridine-¹³C,¹⁵N₂
Introduction
In the landscape of modern pharmaceutical research and development, particularly in the realm of oncology, the use of stable isotope-labeled (SIL) compounds as internal standards is indispensable for robust bioanalytical assays.[1] This guide provides a comprehensive technical overview of the physical and chemical characteristics of 5'-Deoxyfluorouridine-¹³C,¹⁵N₂, a crucial tool in the pharmacokinetic and metabolic studies of its unlabeled analogue, Doxifluridine.
5'-Deoxy-5-fluorouridine (Doxifluridine) is a second-generation nucleoside analog that functions as a prodrug for the widely used antimetabolite, 5-fluorouracil (5-FU).[2] Its mechanism of action relies on its conversion to 5-FU, a process that occurs preferentially in tumor tissues due to higher concentrations of the enzyme thymidine phosphorylase.[3] This targeted activation is designed to enhance the therapeutic index by increasing the concentration of the active cytotoxic agent at the site of action while minimizing systemic toxicity.[4] The isotopically labeled 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ serves as an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio, thereby correcting for variability in sample preparation and instrument response.[5]
This document will delve into the fundamental physicochemical properties of 5'-Deoxyfluorouridine-¹³C,¹⁵N₂, its detailed spectroscopic profile, and the analytical methodologies for its characterization, providing researchers, scientists, and drug development professionals with the critical information necessary for its effective application.
Physicochemical Properties
The physical and chemical properties of a reference standard are foundational to its proper handling, storage, and use in analytical methods. While experimental data for the isotopically labeled compound are not extensively published, the following information is derived from supplier specifications and data available for the unlabeled analogue, Doxifluridine. The introduction of stable isotopes is not expected to significantly alter these macroscopic properties.
| Property | Value | Source |
| Chemical Name | 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoropyrimidine-2,4(1H,3H)-dione-2-¹³C-1,3-¹⁵N₂ | N/A |
| Synonyms | Doxifluridine-¹³C,¹⁵N₂ | N/A |
| Molecular Formula | C₈¹³CH₁₁F¹⁵N₂O₅ | N/A |
| Molecular Weight | 249.17 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 188-192 °C (for unlabeled Doxifluridine) | [6] |
| Solubility | Soluble in DMSO and Methanol. The related compound, 5'-deoxy-5-Fluorocytidine, is soluble in DMF (10 mg/ml), DMSO (20 mg/ml), and PBS (pH 7.2, 10 mg/ml).[7] | N/A |
| Calculated logP | -1.7 (for unlabeled Doxifluridine) | [6] |
| pKa (estimated) | The uracil moiety has an acidic proton on N3 with an estimated pKa around 9.5. | N/A |
Spectroscopic Characterization
The structural integrity and isotopic enrichment of 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ are confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules. For isotopically labeled compounds, it also serves to confirm the position and extent of labeling.
¹H NMR Spectroscopy: The proton NMR spectrum of 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ is expected to be very similar to that of its unlabeled counterpart. The key resonances include the anomeric proton of the ribose ring, the protons on the sugar moiety, and the C6 proton of the pyrimidine ring. The chemical shifts will be influenced by the solvent used. For a derivative of doxifluridine in DMSO-d₆, characteristic shifts have been reported.[8]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The key feature for 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ is the signal corresponding to the ¹³C-labeled carbon at the C2 position of the pyrimidine ring. This will exhibit a significantly enhanced intensity compared to the other carbon signals at natural abundance. The chemical shift of this carbon will also be informative.
¹⁵N NMR Spectroscopy: ¹⁵N NMR is particularly useful for confirming the incorporation of the ¹⁵N isotopes into the pyrimidine ring at the N1 and N3 positions. The chemical shifts of these nitrogens will be sensitive to their chemical environment and any intermolecular interactions.
¹⁹F NMR Spectroscopy: The presence of a fluorine atom at the C5 position of the pyrimidine ring makes ¹⁹F NMR a valuable tool for characterization. A single resonance is expected, and its chemical shift and coupling to neighboring protons can provide further structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for which this isotopically labeled standard is designed. It allows for the accurate determination of the molecular weight and provides information about the structure through fragmentation analysis.
Expected Fragmentation Pattern: In a tandem mass spectrometry (MS/MS) experiment, the precursor ion of 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ (m/z 250.07 for [M+H]⁺) is expected to undergo characteristic fragmentation. A major fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in the loss of the deoxyribose sugar moiety. This would lead to a product ion corresponding to the ¹³C,¹⁵N₂-labeled 5-fluorouracil base. Other fragmentations within the sugar ring are also possible.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the standard methods for assessing the purity of 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ and for its use in quantitative bioanalysis.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for determining the chemical purity of the standard and for separating it from potential impurities.
Experimental Protocol: HPLC Purity Assessment
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at the λmax of 5-fluorouracil, which is around 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the standard in a suitable solvent (e.g., methanol or DMSO) to a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase composition.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Applications in Research and Drug Development
The primary application of 5'-Deoxyfluorouridine-¹³C,¹⁵N₂ is as an internal standard in quantitative bioanalytical methods, most commonly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] Its use is critical in:
-
Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of Doxifluridine.[10]
-
Metabolite Identification and Quantification: Tracing the metabolic conversion of Doxifluridine to 5-FU and other metabolites.
-
Therapeutic Drug Monitoring: Ensuring patients receive the optimal dose of Doxifluridine to maximize efficacy and minimize toxicity.[10]
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of Doxifluridine.
Diagrams
Metabolic Activation Pathway
Caption: Metabolic activation of Doxifluridine to 5-FU.
Analytical Workflow for Quantification
Caption: LC-MS/MS analytical workflow.
Conclusion
5'-Deoxyfluorouridine-¹³C,¹⁵N₂ is a high-fidelity tool essential for the accurate and precise quantification of Doxifluridine in complex biological matrices. A thorough understanding of its physical and chemical properties, as outlined in this guide, is paramount for its effective implementation in regulated bioanalytical environments. The provided spectroscopic and chromatographic data serve as a benchmark for its quality control, ensuring the integrity of pharmacokinetic and metabolic data generated in the critical path of drug development.
References
-
[Author], [Year]. [Title of a general article on isotope-labeled standards]. [Journal], , pp. [Pages]. [URL]
-
Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Doxifluridine. (n.d.). PubChem. Retrieved from [Link]
-
5-Fluorodeoxyuridine monophosphate. (n.d.). PubChem. Retrieved from [Link]
-
Simultaneous Determination of Doxifluridine and 5-fluorouracil in Monkey Serum by High Performance Liquid Chromatography With Tandem Mass Spectrometry. (2010). National Center for Biotechnology Information. Retrieved from [Link]
-
5-Fluoro-2'-deoxyuridine. (n.d.). PubChem. Retrieved from [Link]
-
5'-Deoxy-5-fluorocytidine. (n.d.). PubChem. Retrieved from [Link]
-
Stable Isotope-labeled Standards. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
Doxifluridine. (n.d.). Wikipedia. Retrieved from [Link]
-
5'-Deoxy-5'-fluorothymidine. (n.d.). PubChem. Retrieved from [Link]
-
Bioactivation pathway of doxifluridine. (n.d.). ResearchGate. Retrieved from [Link]
-
KEGG DRUG: Doxifluridine. (n.d.). KEGG. Retrieved from [Link]
-
Quality control of radiopharmaceuticals. (1984). National Center for Biotechnology Information. Retrieved from [Link]
-
Substance | MASI. (n.d.). MASI. Retrieved from [Link]
-
5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow. (1983). National Center for Biotechnology Information. Retrieved from [Link]
-
Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine. (1983). National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmacokinetic and pharmacodynamic comparison of fluoropyrimidine derivatives, capecitabine and 5'-deoxy-5-fluorouridine (5'-DFUR). (2005). National Center for Biotechnology Information. Retrieved from [Link]
-
NMR Database for Faster Structural Data. (n.d.). CAS. Retrieved from [Link]
-
Determination of 5-fluorouracil in plasma and liver after oral administration of 5'-deoxy-5-fluorouridine using gas chromatography-mass spectrometry. (1988). National Center for Biotechnology Information. Retrieved from [Link]
-
Enhanced therapeutic efficacy of 5'deoxy-5-fluorouridine in 5-fluorouracil resistant head and neck tumours in relation to 5-fluorouracil metabolising enzymes. (1993). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 2. Doxifluridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tlcstandards.com [tlcstandards.com]
- 6. Doxifluridine | C9H11FN2O5 | CID 18343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Design, Synthesis, and Evaluation of Doxifluridine Derivatives as Nitroreductase-Responsive Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of doxifluridine and 5-fluorouracil in monkey serum by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic comparison of fluoropyrimidine derivatives, capecitabine and 5'-deoxy-5-fluorouridine (5'-DFUR) - PubMed [pubmed.ncbi.nlm.nih.gov]
